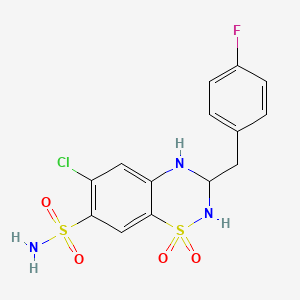
Estrazinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrazinol, also known as 3-methoxy-8-aza-19-norpregna-1,3,5(10)-trien-20-yn-17-ol, is a synthetic, steroidal estrogen. It was first synthesized in 1968 and further characterized in 1973. Despite its promising properties, it was never marketed. This compound is described as a water-soluble estrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estrazinol involves multiple steps, starting from basic steroidal structures. The key steps include:
Formation of the core structure: The synthesis begins with the formation of the core steroidal structure through cyclization reactions.
Functional group modifications: Introduction of the ethynyl group at the 20th position and methoxy group at the 3rd position are crucial steps. These modifications are typically achieved through alkylation and methylation reactions under controlled conditions.
Final adjustments: The final steps involve purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves:
Batch processing: Large-scale reactors are used to carry out the cyclization and functional group modification reactions.
Purification: Industrial purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Estrazinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroidal estrogens and their derivatives.
Biology: Estrazinol is used in research to understand estrogenic activity and its effects on cellular processes.
Medicine: Although not marketed, this compound has been investigated for its potential use in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Its water-soluble nature makes it a candidate for developing new formulations of estrogenic drugs.
Mechanism of Action
Estrazinol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The molecular pathways involved include the regulation of gene expression related to cell growth, differentiation, and reproductive functions .
Comparison with Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features but different pharmacokinetics and potency.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, known for its higher bioavailability compared to natural estrogens.
Estrone: Another natural estrogen with a different metabolic profile and potency.
Uniqueness of Estrazinol: this compound’s uniqueness lies in its synthetic origin and water-soluble nature, which distinguishes it from other estrogens. Its specific structural modifications, such as the ethynyl and methoxy groups, contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
5941-36-6 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol |
InChI |
InChI=1S/C20H25NO2/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18/h1,5-6,13,17-18,22H,7-12H2,2-3H3/t17-,18-,19+,20+/m1/s1 |
InChI Key |
NTHOJXSFNBUDMY-ZRNYENFQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC |
Canonical SMILES |
CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2S,3R,4S,6S,7S,8S,14S)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784312.png)



![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)




![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)

![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)
